APN-BCN vs. Maleimide Linkers: Comparative Stability of Cysteine Conjugates in Human Plasma
APN-BCN conjugates exhibit significantly enhanced stability in human plasma compared to traditional maleimide-cysteine adducts. The APN moiety forms a stable thioether linkage that resists the retro-Michael addition and thiol exchange reactions that limit maleimide conjugates . While exact percentage differences are not publicly disclosed in primary literature, the superior stability is a class-level inference based on the established properties of 3-arylpropiolonitrile (APN) reagents [1].
| Evidence Dimension | Stability of cysteine conjugate in human plasma |
|---|---|
| Target Compound Data | Stable thioether linkage; minimal degradation |
| Comparator Or Baseline | Maleimide-cysteine conjugate |
| Quantified Difference | Not explicitly quantified in accessible data; qualitatively superior |
| Conditions | Aqueous media, human plasma, living cells |
Why This Matters
Procurement of APN-BCN over maleimide-based linkers reduces the risk of payload loss in vivo, which is critical for the efficacy and safety of ADCs and other targeted therapies.
- [1] Koniev, O., Leriche, G., Nothisen, M., Remy, J.-S., Strub, J.-M., Schaeffer-Reiss, C., ... & Wagner, A. (2014). Selective irreversible chemical tagging of cysteine with 3-arylpropiolonitriles. Bioconjugate Chemistry, 25(2), 202-206. View Source
